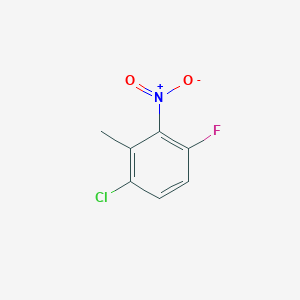

2-Chloro-5-fluoro-6-nitro-toluene

描述

2-Chloro-5-fluoro-6-nitro-toluene is an organic compound with the molecular formula C7H5ClFNO2. It is a halogenated derivative of toluene, characterized by the presence of chlorine, fluorine, and nitro functional groups on the benzene ring. This compound is used as an intermediate in various organic syntheses and has applications in different fields of scientific research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-6-nitro-toluene typically involves the nitration of 2-Chloro-5-fluorotoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .

化学反应分析

Types of Reactions

2-Chloro-5-fluoro-6-nitro-toluene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring.

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas and palladium on carbon.

Nucleophilic Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

Reduction: 2-Chloro-5-fluoro-6-amino-toluene.

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

科学研究应用

2-Chloro-5-fluoro-6-nitro-toluene has several applications in scientific research:

作用机制

The mechanism of action of 2-Chloro-5-fluoro-6-nitro-toluene depends on the specific application and the target molecule

相似化合物的比较

Similar Compounds

2-Chloro-6-fluorotoluene: A halogenated derivative of toluene used as an intermediate in organic synthesis.

4-Chloro-2-fluoro-5-nitrotoluene: Another nitro-substituted toluene derivative with similar chemical properties.

2-Fluoro-5-nitrotoluene: A related compound with a different halogen substitution pattern.

Uniqueness

2-Chloro-5-fluoro-6-nitro-toluene is unique due to the specific arrangement of chlorine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research studies .

生物活性

2-Chloro-5-fluoro-6-nitro-toluene is an organic compound with the molecular formula C7H5ClFNO2. It is a halogenated derivative of toluene, notable for its chlorine, fluorine, and nitro functional groups. This compound serves as an important intermediate in organic synthesis and has been investigated for its biological activities, particularly in medicinal chemistry and environmental science.

The unique arrangement of substituents on the benzene ring of this compound imparts distinct chemical reactivity. The compound can undergo various reactions, including:

- Electrophilic Aromatic Substitution (EAS) : Due to the electron-withdrawing nature of the nitro group.

- Reduction : The nitro group can be converted to an amino group using reducing agents.

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles under suitable conditions.

The biological activity of this compound is primarily linked to its interactions with biological molecules. The compound's nitro group can generate reactive oxygen species (ROS) upon reduction, which may lead to oxidative stress in cells. This oxidative stress is implicated in various pathological conditions, including cancer and neurodegenerative diseases .

Case Studies and Research Findings

- Antimicrobial Activity : Research has shown that derivatives of nitro-substituted toluenes exhibit antimicrobial properties. A study demonstrated that related compounds could inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

- Cytotoxic Effects : In vitro studies indicated that this compound could induce cytotoxicity in cancer cell lines, possibly through mechanisms involving ROS generation and subsequent apoptosis .

- Environmental Impact : Investigations into the environmental persistence of this compound revealed that it can undergo degradation in various conditions, leading to the formation of less toxic byproducts. This property is significant for assessing its environmental safety and potential ecological effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-fluorotoluene | Chlorine and fluorine on benzene | Moderate antibacterial properties |

| 4-Chloro-2-fluoro-5-nitrotoluene | Similar nitro substitution | Notable cytotoxicity against cancer cells |

| 2-Fluoro-5-nitrotoluene | Lacks chlorine | Lower reactivity in biological systems |

The unique combination of halogen and nitro groups in this compound enhances its reactivity compared to structurally similar compounds, making it a valuable candidate for further research in medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-5-fluoro-6-nitrotoluene, and how do reaction conditions influence regioselectivity and yield?

Methodological Answer: Synthesis typically involves sequential halogenation and nitration steps. For example:

- Step 1 : Chlorination/fluorination of toluene derivatives. For regioselective halogenation, Friedel-Crafts alkylation or directed ortho-metalation (DoM) can position substituents .

- Step 2 : Nitration using mixed acids (HNO₃/H₂SO₄). Temperature control (0–5°C) minimizes byproducts like dinitro derivatives .

- Key Variables :

Q. Which spectroscopic techniques are most effective for characterizing 2-chloro-5-fluoro-6-nitrotoluene, and what key spectral signatures distinguish it from structural isomers?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Nitro group exhibits asymmetric/symmetric stretching at ~1520 cm⁻¹ and 1350 cm⁻¹.

- C-Cl and C-F stretches appear at ~550–650 cm⁻¹ and ~1100–1250 cm⁻¹, respectively .

- Mass Spectrometry (MS) :

Q. How does the steric and electronic environment of 2-chloro-5-fluoro-6-nitrotoluene influence its stability under varying pH and temperature conditions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing nitro group deactivates the ring, reducing susceptibility to electrophilic attack.

- pH Stability :

- Acidic conditions : Nitro groups hydrolyze slowly; monitor via HPLC for degradation products (e.g., carboxylic acids) .

- Basic conditions : Hydroxide ions may displace halogens (SNAr mechanism). Kinetic studies at 25–50°C quantify degradation rates .

- Thermal Stability :

Advanced Research Questions

Q. What computational chemistry approaches are suitable for modeling the electronic structure and reaction pathways of 2-chloro-5-fluoro-6-nitrotoluene?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) :

- Solvent effects (e.g., toluene vs. DMSO) on solubility are modeled using OPLS-AA force fields. Compare with experimental solubility data .

Q. How can researchers resolve contradictions in reported solubility data for 2-chloro-5-fluoro-6-nitrotoluene across different solvent systems?

Methodological Answer:

- Systematic Solubility Screening :

- Data Reconciliation :

- Cross-validate with gravimetric analysis and differential scanning calorimetry (DSC) for purity checks. Impurities (e.g., isomers) skew solubility measurements .

Q. What experimental strategies optimize the crystallization of 2-chloro-5-fluoro-6-nitrotoluene for X-ray diffraction studies, given its potential polymorphism?

Methodological Answer:

- Crystallization Techniques :

- X-ray Data Collection :

- Resolve disorder from Cl/F atoms using high-resolution synchrotron radiation . Refine structures with SHELXL .

Q. Data Contradiction Analysis

Example Scenario : Conflicting regioselectivity outcomes in nitration reactions.

- Root Cause : Competing electronic (directing effects) vs. steric (methyl group hindrance) factors.

- Resolution :

- Isomer Quantification : Use GC-MS or HPLC to compare ratios of ortho/meta/para products .

- Computational Validation : DFT calculations predict dominant reaction pathways under specific conditions (e.g., solvent, temperature) .

属性

IUPAC Name |

1-chloro-4-fluoro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUUVKHJBZOXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。